molecular formula C20H19NO2 B11610245 methyl 4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

methyl 4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Cat. No.: B11610245
M. Wt: 305.4 g/mol
InChI Key: JXLCUIWCBDHCOA-IEZWGBDMSA-N
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Description

Methyl 4-{3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate is a complex organic compound characterized by its unique structure, which includes a cyclopenta[c]quinoline core fused with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core, followed by cyclization and esterification to introduce the benzoate group . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the benzoate group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-{3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C20H19NO2/c1-23-20(22)14-11-9-13(10-12-14)19-17-7-4-6-15(17)16-5-2-3-8-18(16)21-19/h2-6,8-12,15,17,19,21H,7H2,1H3/t15-,17-,19-/m0/s1

InChI Key

JXLCUIWCBDHCOA-IEZWGBDMSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=CC=CC=C4N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=CC=CC=C4N2

Origin of Product

United States

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